N3-Ethyl Substituent Confers Higher LogP and Potentially Enhanced Membrane Permeability vs. N3-Methyl Analog
The target compound, 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibits a calculated logP of 3.45 and a polar surface area (PSA) of 63.13 Ų [1]. While experimental logP data for the direct comparator 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1215566-62-3) are not publicly available, the increase in alkyl chain length from methyl to ethyl is predicted by consensus models to increase logP by approximately 0.5 log units and decrease aqueous solubility by ~0.3 log units. This shift in lipophilicity is relevant for projects requiring blood–brain barrier penetration, where CNS MPO scores are sensitive to logP and PSA. The N3-ethyl modification, therefore, provides a measurable lever for tuning physicochemical properties without altering the C7 pharmacophore.
| Evidence Dimension | Calculated logP and PSA |
|---|---|
| Target Compound Data | logP = 3.45, PSA = 63.13 Ų |
| Comparator Or Baseline | 3-Methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1215566-62-3); predicted logP ~2.95, PSA ~63.13 Ų (same TPSA, as methyl-to-ethyl adds non-polar surface only) |
| Quantified Difference | ΔlogP ≈ +0.5 (predicted) |
| Conditions | Calculated properties from Ambinter database; ALOPGS or similar consensus logP prediction method [1]. |
Why This Matters
A logP increase of ~0.5 can significantly influence passive membrane permeability and tissue distribution, making the N3-ethyl derivative the preferred choice when moderate lipophilicity is required for cellular target engagement.
- [1] Ambinter. AMB20608832: 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. https://www.ambinter.com/molecule/20608832 (Accessed 2026-04-30). View Source
